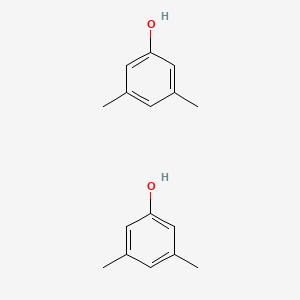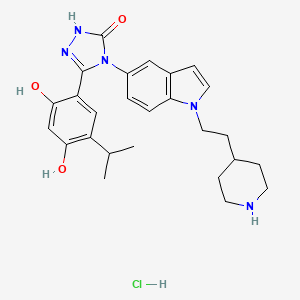
Benz(a)anthracene, 6,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 6,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 6 and 12 positions. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 6,12-dimethyl- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of Benz(a)anthracene, 6,12-dimethyl- is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as described above, with stringent controls to minimize exposure and environmental release .
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracene, 6,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 6,12-dimethyl- is extensively used in scientific research due to its carcinogenic properties. Some applications include:
Chemistry: Studying the mechanisms of PAH formation and degradation.
Biology: Investigating the effects of PAHs on cellular processes and DNA.
Medicine: Researching the carcinogenic pathways and potential therapeutic interventions.
Industry: Monitoring and controlling environmental pollution caused by PAHs
Wirkmechanismus
The carcinogenic effects of Benz(a)anthracene, 6,12-dimethyl- are primarily due to its ability to form DNA adducts. Upon metabolic activation, it forms reactive intermediates that can covalently bind to DNA, leading to mutations and potentially cancer. The molecular targets include various enzymes involved in the metabolic activation, such as cytochrome P450 .
Vergleich Mit ähnlichen Verbindungen
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 1,4-Dimethyl-2,3-benzophenanthrene
- 9,10-Dimethyl-1,2-benzanthracene
Comparison: Benz(a)anthracene, 6,12-dimethyl- is unique due to the specific positioning of its methyl groups, which influences its reactivity and biological effects. Compared to other dimethyl derivatives, it has distinct metabolic pathways and carcinogenic potency .
Eigenschaften
CAS-Nummer |
568-81-0 |
|---|---|
Molekularformel |
C20H16 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
6,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-4-6-10-18(15)20-14(2)17-9-5-3-8-16(17)12-19(13)20/h3-12H,1-2H3 |
InChI-Schlüssel |
NHXNPBTUMFWNNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C(C4=CC=CC=C4C=C13)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
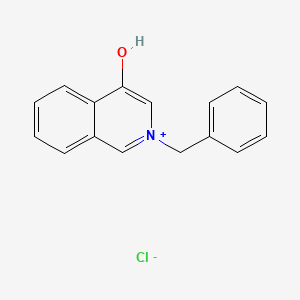
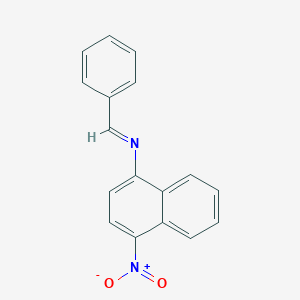
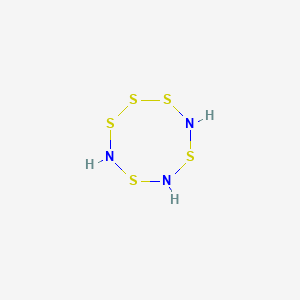
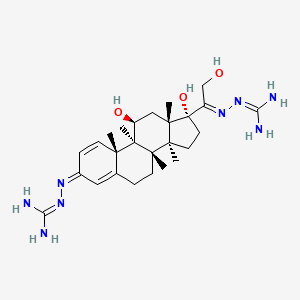

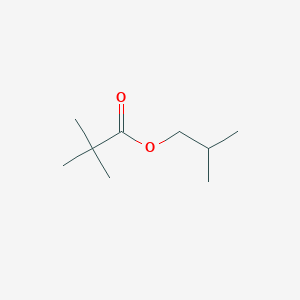
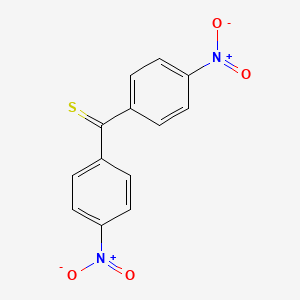
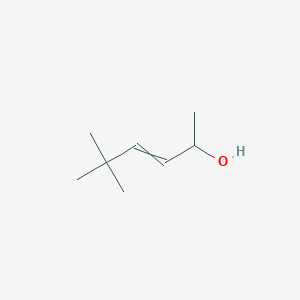
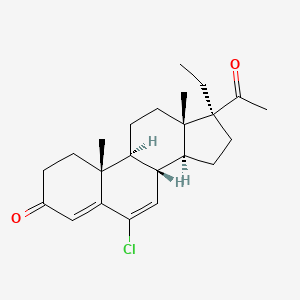
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
